Cas no 1335034-75-7 (N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde)
N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde
- N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde
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- MDL: MFCD20481866
- Inchi: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9?,10-,11+/m1/s1
- InChI Key: UQRDWBUTDRBGSD-LXKPXOPUSA-N
- SMILES: O=C[C@H]1[C@H](C2CCC1C2)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 321
- XLogP3: 2.3
- Topological Polar Surface Area: 55.4
N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB304417-1 g |
N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98% |
1335034-75-7 | 1g |
€414.80 | 2022-03-25 | ||
| abcr | AB304417-2,5 g |
N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98% |
1335034-75-7 | 2,5 g |
€834.80 | 2022-03-25 | ||
| abcr | AB304417-1g |
N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde, 98%; . |
1335034-75-7 | 98% | 1g |
€545.00 | 2025-04-21 | |
| abcr | AB304417-2.52,5g |
N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde, 98%; . |
1335034-75-7 | 98% | 2.52,5g |
€839.00 | 2024-04-19 | |
| abcr | AB304417-2.5g |
N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde, 98%; . |
1335034-75-7 | 98% | 2.5g |
€1091.00 | 2025-04-21 |
N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde Suppliers
N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde
Comprehensive Overview of N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde (CAS No. 1335034-75-7)
N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is a highly specialized bicyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. With its unique bicyclo[2.2.1]heptane scaffold, this molecule serves as a versatile intermediate for the development of novel pharmaceuticals and bioactive molecules. The presence of both Boc-protected amine and aldehyde functional groups makes it a valuable building block for peptide coupling, heterocycle formation, and chiral synthesis.
The compound's CAS No. 1335034-75-7 is frequently searched in academic and industrial databases, reflecting its growing importance in drug discovery. Researchers are particularly interested in its stereochemistry and conformational stability, which play critical roles in binding affinity and selectivity when designing enzyme inhibitors or receptor modulators. Recent trends in AI-driven drug design have further highlighted the demand for such structurally complex intermediates, as they enable the exploration of underexplored chemical space.
One of the most discussed applications of N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is its utility in fragment-based drug discovery (FBDD). The rigid bicyclic core provides a three-dimensional framework that mimics natural product architectures, a feature highly sought after in targeting protein-protein interactions (PPIs). This aligns with current industry focus areas such as deuterated drugs and PROTACs, where precise molecular geometry is paramount.
From a synthetic perspective, the aldehyde group in this compound offers a handle for diverse transformations, including reductive amination, Wittig reactions, and click chemistry. These reactions are central to modern bioconjugation strategies, especially in the development of antibody-drug conjugates (ADCs) and fluorescent probes. The Boc-protecting group further enhances its practicality by allowing selective deprotection under mild conditions, a feature appreciated in parallel synthesis workflows.
Environmental and regulatory considerations have also shaped recent interest in this compound. Its potential as a green chemistry enabler stems from the efficiency of bicyclic structures in reducing molecular weight while maintaining potency—a key principle in fragment optimization. Furthermore, the rise of continuous flow chemistry has created new opportunities for scaling up production of such intermediates with improved atom economy.
In analytical characterization, advanced techniques like cryo-EM and NMR crystallography are being employed to study the conformational preferences of N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde. These studies contribute to the broader understanding of molecular recognition patterns, particularly in the context of allosteric modulation—a hot topic in GPCR research and ion channel therapeutics.
The compound's relevance extends to peptidomimetics design, where its constrained structure helps address the bioavailability challenges of traditional peptides. This application resonates with current market demands for oral peptide therapeutics and macrocyclic drugs. Patent analyses reveal increasing claims incorporating this scaffold in kinase inhibitors and epigenetic modifiers, underscoring its cross-therapeutic potential.
Emerging computational tools like AlphaFold and molecular dynamics simulations are accelerating the exploration of this molecule's interactions with biological targets. Such approaches align with the pharmaceutical industry's shift toward structure-based drug design, where precise control over molecular topology is essential for achieving desired pharmacokinetic profiles.
Quality control aspects of CAS No. 1335034-75-7 frequently involve chiral HPLC and LC-MS to ensure stereochemical purity, reflecting the compound's importance in asymmetric synthesis. These analytical challenges mirror broader industry discussions about quality by design (QbD) in pharmaceutical manufacturing, particularly for high-potency APIs.
Looking ahead, the unique properties of N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde position it as a key player in addressing contemporary challenges in drug discovery, from tackling undruggable targets to enabling rational vaccine design. Its interdisciplinary applications continue to inspire innovations across chemical biology, materials science, and catalysis research.
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